molecular formula C2H7NO2 B1280057 Ammonium-15N acetate CAS No. 86451-35-6

Ammonium-15N acetate

Cat. No.: B1280057
CAS No.: 86451-35-6
M. Wt: 78.08 g/mol
InChI Key: USFZMSVCRYTOJT-IEOVAKBOSA-N
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Description

Ammonium-15N acetate (CAS No. 86451-35-6) is a stable isotope-labeled compound where the nitrogen atom in the ammonium group is replaced by the non-radioactive isotope nitrogen-15 (15N). Its molecular formula is C₂H₃O₂·¹⁵NH₄, with a molecular weight of 59.04 g/mol . This compound is widely utilized in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and tracer experiments to investigate nitrogen assimilation, protein synthesis, and urea cycle dynamics. Its isotopic purity typically exceeds 98% 15N, making it suitable for quantitative analysis in biological and chemical systems .

Preparation Methods

Preparation via Ion Exchange

This method leverages metathesis reactions to replace chloride ions with acetate in 15N-labeled ammonium salts.

Procedure

Key Data

Parameter Value/Description Source
15N Enrichment 95–98% (dependent on starting material)
Yield ~90–95% (assuming quantitative exchange)
Purity >99% (post recrystallization)

Synthesis from 15N-Labeled Ammonia

Direct reaction of 15N-labeled ammonia with acetic acid is another viable route, though handling gaseous 15NH3 requires specialized equipment.

Procedure

  • 15NH3 Gas : Bubbled into glacial acetic acid (CH3COOH) under controlled pressure.
  • Neutralization : Excess NH3 is removed via distillation or vacuum evaporation.
  • Crystallization : Concentration under reduced pressure yields crystalline 15NH4CH3COO.

Key Data

Parameter Value/Description Source
15N Enrichment 100% (if 15NH3 is fully labeled)
Yield 70–80% (depending on NH3 absorption efficiency)
Purity >95% (after vacuum distillation)

Analytical Validation of 15N Content

Robust analytical techniques are essential to confirm isotopic purity.

Methods

Data from Literature

Technique 15N Atom% Determined Application Example Source
MALDI-TOF MS 95 ± 1 NH4+ oxidation studies
GC-C-IRMS 98.5 ± 0.2 Amino sugar analysis

Challenges and Considerations

  • Cost : 15N-labeled starting materials (e.g., 15NH4Cl) are expensive.
  • Handling : 15NH3 gas requires inert atmospheres to prevent isotopic dilution.
  • Stability : Ammonium acetate is hygroscopic; storage under anhydrous conditions is critical.

Comparative Analysis of Methods

Method Advantages Limitations
Ion Exchange High yield, minimal equipment Dependent on 15N salt availability
15NH3 Reaction Full 15N incorporation Gas handling complexity, lower yield
Azeotropic Distillation (from) Removes water efficiently Limited to concentrated solutions

Chemical Reactions Analysis

Types of Reactions: Ammonium-15N acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolic Studies

Glycosylation Pathways
One of the notable applications of Ammonium-15N acetate is in the study of glycosylation pathways in mammalian cells. Research has shown that the incorporation of 15N from ammonium into uridine-5'-diphospho-N-acetylglucosamine (UDP-GlcNAc) and uridine-5'-diphospho-N-acetylgalactosamine (UDP-GalNAc) occurs when recombinant Chinese hamster ovary cells are cultured with exogenous 15N-labeled ammonium chloride. This incorporation enhances the understanding of glycoprotein production, as it affects the characteristics of N-glycans, such as branching and amino sugar incorporation .

Isotope Labeling Techniques
The use of this compound in isotope labeling provides a non-radioactive alternative for tracing metabolic pathways. The combination of isotope labeling with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) allows for detailed analysis of glycan structures, revealing significant insights into cellular metabolism .

Nitrogen Cycling Studies

Nitrogen Transformation Tracking
this compound plays a crucial role in nitrogen cycling studies, particularly in tracking nitrogen transformations in various environments. The 15N-labeling approach allows researchers to monitor the fate of nitrogen compounds through mass spectrometry analysis. This method has been developed to facilitate high-throughput analysis, enabling the determination of 15N atom percentages in aqueous nitrogen species without extensive sample preparation .

Environmental Impact Assessments
The application of this compound extends to environmental studies where it aids in understanding the impact of nitrogenous compounds on ecosystems. By tracing nitrogen pathways, researchers can assess how different nitrogen sources affect plant growth and soil health, providing valuable data for environmental management practices .

Organic Synthesis

Synthesis of Isotopically Labeled Compounds
In organic chemistry, this compound is utilized for synthesizing isotopically labeled compounds, such as isoquinolines. The ability to incorporate 15N into organic structures enhances the study of reaction mechanisms and molecular interactions through techniques like nuclear magnetic resonance (NMR) spectroscopy . This application is particularly useful for developing pharmaceuticals and studying complex organic reactions.

Cost-effective Synthesis Protocols
Recent advancements have led to the development of cost-effective protocols for incorporating 15N into organic molecules using ammonium sources like ammonium chloride. These methods improve accessibility to labeled compounds for various research applications, making it easier for laboratories to conduct isotopic studies without incurring high costs associated with traditional synthesis methods .

Summary Table: Applications of this compound

Application Area Details
Metabolic StudiesTracing glycosylation pathways; non-radioactive isotope labeling; MALDI-TOF-MS for glycan analysis
Nitrogen Cycling StudiesMonitoring nitrogen transformations; environmental impact assessments; high-throughput mass spectrometry
Organic SynthesisSynthesis of isotopically labeled compounds; cost-effective incorporation protocols

Mechanism of Action

The mechanism of action of ammonium-15N acetate involves its incorporation into metabolic pathways where nitrogen is a key component. The nitrogen-15 isotope acts as a tracer, allowing researchers to follow the movement and transformation of nitrogen within a system. This is particularly useful in studying nitrogen metabolism and the nitrogen cycle in both environmental and biological contexts .

Comparison with Similar Compounds

Ammonium-15N Acetate vs. Ammonium-15N Chloride

Ammonium-15N chloride (CAS No. 39466-62-1, molecular weight: 54.48 g/mol) shares isotopic labeling but differs in anion composition. Key distinctions include:

  • Solubility and Reactivity: this compound is more soluble in polar organic solvents (e.g., methanol) due to its acetate group, whereas ammonium-15N chloride is highly water-soluble and often used in aqueous metabolic studies .
  • Metabolic Pathways : In premature infants, ammonium-15N chloride showed rapid incorporation into urinary urea (16.9–22.8% excretion within 10 hours) under high-protein diets, with a smaller metabolic nitrogen pool size compared to glycine-15N. This compound, though less studied, likely follows similar urea synthesis pathways but may exhibit delayed excretion due to acetate’s role in acetyl-CoA metabolism .
  • Applications : Ammonium-15N chloride is preferred for NMR and fertilizer absorption studies, while this compound is used in lipid and carbohydrate tracer experiments .

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Purity Key Applications
This compound C₂H₃O₂·¹⁵NH₄ 59.04 ≥98% 15N Metabolic labeling, NMR
Ammonium-15N chloride Cl·¹⁵NH₄ 54.48 ≥99% 15N Fertilizer studies, urea cycle
Ammonium-15N sulfate H₈¹⁵N₂O₄S 134.13 98.5% 15N Plant proteomics, mass spectrometry
Sodium acetate (control) C₂H₃NaO₂ 82.03 N/A Buffer solutions, non-isotopic

This compound vs. Glycine-15N

Glycine-15N (α-amino acid labeled at the amino group) contrasts with this compound in nitrogen metabolism:

  • Pool Size and Turnover: Premature infants administered glycine-15N exhibited a larger metabolic nitrogen pool (7.2 g N) compared to ammonium-15N chloride (0.429–3.57 g N), suggesting glycine integrates into amino acid synthesis more extensively .
  • Excretion Dynamics : Glycine-15N showed slower urea-15N excretion peaks (0.435 days post-administration) versus ammonium-15N chloride’s faster urea conversion, highlighting differences in precursor-product relationships under low-protein diets .

This compound vs. Ammonium-15N Nitrate/Sulfate

  • Nitrate-15N and Sulfate-15N: These salts (e.g., ammonium-15N sulfate, CAS 43086-58-4) are primarily used in agricultural studies to track nitrogen uptake in plants.
  • Isotopic Contamination Risks : Ammonium-15N nitrate requires stringent washing protocols to avoid isotopic interference, a concern less prevalent with acetate derivatives .

Metabolic Studies in Premature Infants

Studies using ammonium-15N chloride revealed:

  • Diet-Dependent Metabolism : On high-protein diets, 15N was rapidly excreted as urea (16.9–22.8% within 10 hours), whereas low-protein diets promoted nitrogen conservation, with 15N redistributed into plasma proteins .
  • Pool Size Differences : The metabolic nitrogen pool size for ammonium-15N (0.429–3.57 g N) was smaller than glycine-15N (7.2 g N), indicating divergent metabolic priorities .

Table 2: Metabolic Parameters in Premature Infants

Compound Protein Intake (g/kg/day) Urea-15N Excretion (%) Metabolic Pool Size (g N)
Ammonium-15N chloride 4.4 16.9–22.8 0.429–3.57
Glycine-15N 1.5 5.8–9.6 7.2

Biological Activity

Ammonium-15N acetate is a stable isotope-labeled compound that serves as a significant nitrogen source in various biological systems. Its unique properties allow researchers to trace nitrogen metabolism and its pathways in living organisms, including plants, animals, and microorganisms. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative data.

  • Molecular Formula : C₂H₇NO₂ (with nitrogen-15 isotope)
  • CAS Number : 86451-35-6
  • Appearance : White crystalline solid with a slight vinegar-like odor
  • Solubility : Highly soluble in water

This compound plays a crucial role in metabolic pathways by participating in nitrogen assimilation processes. The incorporation of the nitrogen-15 isotope allows for precise tracking of nitrogen fluxes in biological systems, which is essential for understanding nutrient cycling and metabolism. The compound is particularly useful in studies involving:

  • Amino Acid Synthesis : It aids in tracing the incorporation of nitrogen into amino acids.
  • Protein Metabolism : Researchers can monitor how proteins utilize nitrogen derived from this compound.

1. Nitrogen Tracing Studies

This compound is widely used in nitrogen tracing studies to understand various biological processes. By incorporating the isotope into metabolic pathways, researchers can track the uptake and utilization of nitrogen. For instance, studies have shown that Nitrosomonas europaea can oxidize ammonium ions labeled with 15N, producing nitrite as a detectable product over time .

2. Impact on Microbial Communities

Research indicates that ammonium and acetate can significantly influence microbial community dynamics. In one study, acclimatization experiments with thermophilic cultures showed a shift from syntrophic acetate oxidation to aceticlastic methanogenesis when exposed to high ammonia levels . This demonstrates how this compound can alter metabolic pathways within microbial communities.

Case Study 1: Ammonium Acetate's Effect on Cytokine Production

A study involving immortalized human microglia and astroglioma cells revealed that ammonium acetate could modulate cytokine secretion. Specifically, it enhanced the secretion of tumor necrosis factor-alpha while diminishing interleukin-6 release under certain conditions . This highlights the potential immunomodulatory effects of ammonium-based compounds.

Case Study 2: Nitrogen Cycle Dynamics

In another investigation focused on the nitrogen cycle, researchers utilized this compound to study its conversion into various nitrogenous compounds. The results indicated that during aerobic incubation with Nitrosomonas europaea, significant amounts of nitrite were produced from ammonium, showcasing the compound's role in nitrification processes .

Comparative Analysis

The following table summarizes the key characteristics and applications of this compound compared to non-labeled ammonium compounds:

Compound NameMolecular FormulaKey CharacteristicsApplications
Ammonium AcetateC₂H₇NO₂Non-labeled version; widely used as a buffer agentGeneral biochemical applications
This compoundC₂H₇¹⁵NO₂Labeled for tracing nitrogen metabolismNitrogen tracing studies; metabolic research

Q & A

Basic Research Questions

Q. How can researchers assess the isotopic purity of Ammonium-15N acetate, and what analytical methods are most reliable?

To determine isotopic purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy or isotope ratio mass spectrometry (IRMS). For NMR, 15N-labeled compounds exhibit distinct chemical shifts, allowing quantification of isotopic enrichment . IRMS provides higher sensitivity for low-abundance isotopes and is recommended for samples with natural abundance or moderate enrichment. Critical to accuracy is the use of reference materials with known 15N abundance (e.g., ammonium-15N chloride or sulfate) processed alongside samples to minimize systematic errors . Commercial suppliers typically report purity as ≥98 atom% 15N, but independent verification is essential for precision-critical studies .

Q. What are the best practices for incorporating this compound into isotopic labeling experiments?

Key practices include:

  • Matrix Matching : Use reference standards with similar chemical matrices (e.g., biological fluids, soil extracts) to account for matrix-induced ionization suppression in mass spectrometry .
  • Calibration Curves : Prepare multi-point calibration curves using serially diluted 15N-enriched standards, as demonstrated in LC-MS/MS workflows for ammonia quantification .
  • Internal Standards : Employ deuterated or 15N-labeled analogs (e.g., ammonium-15N,d4 chloride) to correct for extraction efficiency and instrument drift .

Advanced Research Questions

Q. How should researchers address discrepancies in 15N enrichment data when using different analytical platforms (e.g., IRMS vs. NMR)?

Discrepancies often arise from platform-specific limitations:

  • IRMS Sensitivity : IRMS excels in detecting low 15N enrichments (<1 atom%) but may struggle with high-purity samples due to memory effects between runs .
  • NMR Resolution : NMR provides structural context but requires higher isotopic enrichment (≥98 atom% 15N) for clear signal differentiation .
    To resolve contradictions:
  • Cross-validate results using both methods on a subset of samples.
  • Account for impurities (e.g., <2% 14N in ammonium-15N chloride) that skew IRMS data .

Q. What experimental design considerations are critical for metabolic tracing studies using this compound in vivo?

Key factors include:

  • Tissue-Specific Turnover Rates : In animal models, liver and plasma proteins exhibit rapid 15N incorporation (peak at 1 day), while muscle and lens proteins show delayed peaks (4 days) .
  • Sampling Timelines : Optimize timepoints based on turnover rates to capture dynamic nitrogen redistribution.
  • Control Groups : Use unlabeled ammonium acetate to distinguish background 14N signals and correct for natural isotopic abundance .

Q. How can researchers mitigate isotopic cross-talk when analyzing 14NH4+ and 15NH4+ in the same sample?

Strategies include:

  • Photoacoustic Spectroscopy : Utilize wavelength-modulated systems to selectively detect 15NH3 and 14NH3, reducing spectral overlap .
  • Chemical Purity Verification : Pre-screen this compound for 14N contamination using high-resolution IRMS .
  • Mathematical Corrections : Apply post-hoc algorithms to subtract cross-sensitive signals, validated against pure 15N standards .

Q. What advanced methods enable accurate quantification of 15N-labeled ammonium in complex biological or environmental matrices?

  • LC-MS/MS with Derivatization : Convert ammonium to stable derivatives (e.g., benzoyl chloride adducts) to enhance ionization efficiency in complex samples .
  • Solid-Phase Extraction (SPE) : Pre-concentrate ammonium using cation-exchange resins, followed by elution with potassium sulfate to minimize matrix interference .
  • Isotope Dilution Analysis : Spike samples with a known quantity of 15N-enriched internal standard before extraction to correct for recovery losses .

Q. Data Analysis and Validation

Q. How should researchers normalize 15N enrichment data to account for instrument variability?

  • Identical Treatment Principle : Process reference materials and samples in the same batch to control for day-to-day instrument variability .
  • Delta Notation : Report results as δ15N values relative to atmospheric N2, ensuring comparability across studies .

Q. What validation steps are required to confirm the absence of isotopic exchange during sample preparation?

  • Acid Stability Tests : Incubate this compound in acidic conditions (e.g., 1M HCl) and verify isotopic integrity via NMR or IRMS .
  • Blind Spikes : Add 15N-enriched ammonium to unlabeled samples and measure recovery rates to detect unintended isotopic scrambling .

Properties

IUPAC Name

acetic acid;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFZMSVCRYTOJT-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.[15NH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491504
Record name Acetic acid--(~15~N)ammonia (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86451-35-6
Record name Acetic acid--(~15~N)ammonia (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86451-35-6
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Synthesis routes and methods I

Procedure details

N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide (100 g, 0.189 mmol), 2-bromoethyl methyl ether (20 uL, 0.208 mmol) and potassium carbonate (52 mg, 0.378 mmol) was mixed in DMF (2 mL). The mixture was heated at 65° C. overnight. The crude mixture was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give N1-(4-{4-amino-1-[1-(2-methoxyethyl)-4-piperidyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide, acetate salt (75 mg, 68%). 1H NMR (DMSO-d6) δ 1.90 (m, 2H), 2.22 (m, 4H), 2.54 (m, 2H), 3.02 (m, 2H), 3.26 (s, 3H), 3.46 (m, 2H), 3.94 (m, s, 3H), 4.66 (m, 1H), 7.30 (d, J=8.19 Hz, 1H), 7.34 (s, 1H), 7.74 (d, J=7.84 Hz, 1H), 7.90 (d, J=10.33 Hz, 1H), 7.99 (m, 1H), 8.24 (s, 1H), 8.30 (d, J=8.23 Hz, 1H), 9.89 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=587.2, Rt=2.17 min.
Name
N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide (100 g, 0.189 mmol), 2-bromoacetamide (28 mg, 0.208 mmol) and cesium carbonate (123 mg, 0.378 mmol) was mixed in DMF (2 mL). The mixture was stirred at room temperature overnight. The crude mixture was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give N1-(4-{4-amino-1-[1-(2-amino-2-oxoethyl)-4-piperidyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide, acetate salt (70 mg, 63%). 1H NMR (DMSO-d6) δ 1.90 (m, 5H), 2.34 (m, 4H), 2.93 (s, 2H), 2.99 (m, 2H), 3.94 (s, 3H), 4.69 (m, 1H), 7.12 (s, 1H), 7.25 (s, 1H), 7.30 (d, J=8.15 Hz, 1H), 7.34 (s, 1H), 7.75 (d, J=8.15 Hz, 1H), 7.87 (d, J=10.30 Hz, 1H), 7.99 (m, 1H), 8.25 (s, 1H), 8.31 (d, J=8.14 Hz, 1H), 9.90 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=587.2, Rt=2.17 min.
Name
N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
123 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

n-Butylithum (1.34M, 3.0 mL, 4 mmol) was added slowly to a mixture of 1H-benzo[d]imidazol-1-ylmethanol (296 mg, 2.0 mmol) in THF (9.0 mL) at −78° C. The reaction mixture was allowed to warm up to −20° C. and kept at −20° C. for 30 minutes then cooled back to −78° C. cis-4-{4-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}benzaldehyde (420 mg, 1 mmol) in THF (5 mL) was added slowly. After 20 minutes, the dry ice bath was removed and the reaction mixture was stirred at room temperature overnight. Saturated ammonium chloride solution was added followed by ether. The layers were separated and the aqueous layer was neutralized with sodium hydroxide (1.0N) and extracted with dichloromethane. The organic layer was washed with brine, dried over MgSO4, filtered and evaporated. The residue was first purified by flash column chromatography using dichloromethane/methanol (95:5 to 85:15) as mobile phase then by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give cis-(4-{4-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}phenyl)(1H-benzo[d]imidazol-2-yl)methanol (2 mg, 0.4%). 1H NMR (CDCl3) δ 1.68 (m, 2H), 1.81 (m, 2H), 2.01 (m, 2H), 2.13 (m, 2H), 2.33 (s, 3H), 2.42 (m, 2H), 2.64 (m, 7H), 4.68 (bs, 3H), 4.93 (m, 1H), 5.77 (bs, 2H), 6.06 (s, 1H), 7.20 (m, 2H), 7.52 (m, 2H), 7.58 (m, 4H), 8.32 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=538.3, Rt=3.80 min.
Quantity
296 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
cis-4-{4-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}benzaldehyde
Quantity
420 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (200 mg, 0.453 mmol), 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole (303 mg, 0.906 mmol), palladium tetrakistriphenyphosphine (0.31 mg, 0.027 mmol) and sodium carbonate (155 mg, 1.09 mmol) were mixed with ethylene glycol dimethyl ether (5 mL) and water (2.5 mL). The reaction mixture was heated at reflux overnight under nitrogen. The solvent was removed and the residue was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give trans-3-[4-(1H-benzo[d]imidazol-1-ylmethyl)-3-methoxyphenyl]-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (35 mg, 15%). 1H NMR (DMSO-d6) δ 1.46 (m, 2H), 1.95 (m, 10H), 2.13 (s, (3H), 2.32 (m, 5H), 4.62 (m, 1H), 5.78 (s, 2H), 7.22 (m, 2H), 7.49 (m, 2H), 7.62 (m, 4H), 8.22 (s, 1H), 8.44 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=522.3, Rt=0.82 min.
Name
trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole
Quantity
303 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyphosphine
Quantity
0.31 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-2-chlorobenzoic acid
Ammonium-15N acetate
4-Amino-2-chlorobenzoic acid
Ammonium-15N acetate
4-Amino-2-chlorobenzoic acid
Ammonium-15N acetate
4-Amino-2-chlorobenzoic acid
Ammonium-15N acetate
4-Amino-2-chlorobenzoic acid
Ammonium-15N acetate
4-Amino-2-chlorobenzoic acid
Ammonium-15N acetate

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